molecular formula C11H9N3O2 B5410958 6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione

6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione

Cat. No.: B5410958
M. Wt: 215.21 g/mol
InChI Key: IYDXNCJDRMSAPZ-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would include a detailed description of the reaction conditions, reagents, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the structure of a molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and the study of the mechanism of these reactions .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility in various solvents, and its chemical stability .

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its interaction with enzymes, receptors, or other biomolecules .

Safety and Hazards

The safety and hazards analysis would involve studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it .

Future Directions

Future directions could involve further studies on the compound, such as exploring its potential uses, improving its synthesis, or studying its mechanism of action in more detail .

Properties

IUPAC Name

6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-10-12-9(13-11(16)14-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,12,13,14,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDXNCJDRMSAPZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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